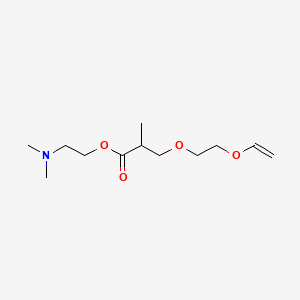

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

94201-47-5 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |

InChI |

InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |

InChI Key |

YLKWAHLUPYJYQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCCOC=C)C(=O)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Vinyloxyethoxy Intermediate

The vinyloxyethoxy group is a critical intermediate in the synthesis of the target compound. It is typically prepared via a Mitsunobu reaction involving 2-(vinyloxy)ethanol and N-hydroxyphthalimide, followed by hydrazinolysis to release the hydroxylamine derivative.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| A | 2-(Vinyloxy)ethanol, triphenylphosphine, N-hydroxyphthalimide, diethylazodicarboxylate (DEAD), anhydrous tetrahydrofuran (THF), 0°C to room temperature, inert atmosphere | 53-61.4% | Mitsunobu reaction forms 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione intermediate; reaction time ~16-18 h; purification by recrystallization or column chromatography |

| B | Methylhydrazine in dichloromethane/water, room temperature, 1 h | 76% | Hydrazinolysis of isoindoline-1,3-dione intermediate to yield O-(2-(vinyloxy)ethyl)hydroxylamine; purification by column chromatography |

This two-step sequence is well-documented and provides a reliable route to the vinyloxyethoxy hydroxylamine intermediate, which is essential for further functionalization.

Alternative Synthetic Considerations

Asymmetric Synthesis and Isomer Resolution:

If enantiomerically pure forms of the compound are desired, asymmetric synthesis or chiral resolution methods can be employed. This includes the use of chiral auxiliaries, diastereomeric salt formation, and chromatographic separation techniques.Catalytic Methods:

Palladium-catalyzed coupling reactions have been reported for related vinyl ether intermediates, which may be adapted for the synthesis of the vinyloxyethoxy moiety or its derivatives.

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione | 2-(vinyloxy)ethanol, triphenylphosphine, N-hydroxyphthalimide, DEAD, THF, 0°C to RT, inert atmosphere | 53-61.4 | Mitsunobu reaction; purification by recrystallization or chromatography |

| 2 | O-(2-(vinyloxy)ethyl)hydroxylamine | Methylhydrazine, DCM/water, RT, 1 h | 76 | Hydrazinolysis; purification by chromatography |

| 3 | 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate | Esterification of acid derivative with 2-(dimethylamino)ethanol, coupling agents, base, anhydrous solvent, 0°C to RT | Not explicitly reported | Standard esterification; requires careful pH control |

Chemical Reactions Analysis

Transetherification Reactions

The compound’s vinyl ether group enables transetherification under palladium catalysis. In analogous reactions, ethyl vinyl ether undergoes transetherification with alcohols to yield substituted vinyl ethers . For example:

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ with 1,10-phenanthroline ligand

-

Solvent: Dichloromethane

-

Temperature: Room temperature

-

Reaction Time: 24 hours

Example Reaction :

This process allows functionalization of the vinyl ether group, enhancing utility in polymer synthesis or derivatization .

Polymerization Reactions

The vinyl ether group is reactive in cationic polymerization. While direct data on this compound is limited, structurally similar vinyl ethers polymerize under acidic or cationic initiators:

| Polymerization Type | Initiator | Conditions | Product |

|---|---|---|---|

| Cationic | BF₃·OEt₂ | 0°C in CH₂Cl₂, 1–6 hours | Linear poly(vinyl ether) |

| Radical | AIBN | 60–80°C, solvent-free or in bulk | Cross-linked polymer networks |

The dimethylamino group may act as a stabilizer or co-catalyst in these reactions .

Hydrolysis Reactions

The vinyl ether and ester groups are susceptible to hydrolysis:

Vinyl Ether Hydrolysis

Under acidic conditions (e.g., HCl/H₂O):

This yields a hemiacetal intermediate, which may further decompose.

Ester Hydrolysis

Under basic conditions (e.g., NaOH):

The isobutyrate ester hydrolyzes to 3-(2-(vinyloxy)ethoxy)isobutyric acid and dimethylaminoethanol .

Quaternization of the Dimethylamino Group

The tertiary amine undergoes quaternization with alkyl halides or epoxides:

Reaction :

This forms ammonium salts, useful in surfactants or ionic liquids .

Diels-Alder Reactions

The electron-rich vinyl ether group may act as a dienophile in Diels-Alder reactions with conjugated dienes:

Example :

This reactivity is inferred from similar vinyl ethers but requires experimental validation .

Comparative Reactivity of Structural Analogs

Key analogs and their reactions:

| Compound | Key Reaction | Application |

|---|---|---|

| 2-(Dimethylamino)ethyl acrylate | Radical polymerization | Hydrogel synthesis |

| Ethyl 3-ethoxy-2-propenoate | Transesterification | Monomer for coatings |

| Dimethylaminopropylacrylamide | Copolymerization with acrylates | Drug delivery systems |

The unique combination of vinyl ether and dimethylamino groups in this compound enables diversified applications, including stimuli-responsive materials and specialty polymers .

Scientific Research Applications

Overview

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is an organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a vinyloxy group, and an isobutyrate ester. Its versatility makes it a valuable reagent and building block in various chemical processes.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride. The reaction conditions are crucial for achieving high yields and purity:

- Reagents: 2-(Dimethylamino)ethanol, 3-(2-(vinyloxy)ethoxy)isobutyryl chloride

- Catalysts: Triethylamine (to neutralize HCl)

- Temperature: 0-5°C to control exothermic reactions

Chemistry

- Organic Synthesis:

- Polymer Chemistry:

Biology

-

Biochemical Assays:

- Investigated for its potential use as a probe in biochemical assays due to its ability to interact with various biological targets.

- The dimethylamino group enhances solubility and interaction with biological membranes.

- Drug Development:

Medicine

- Therapeutic Properties:

-

Pharmaceutical Formulations:

- Used in developing new formulations that enhance drug solubility and bioavailability.

Industry

- Specialty Chemicals:

- Employed in producing specialty chemicals and materials used across various industrial applications.

- The compound's unique properties allow it to be tailored for specific industrial needs.

Case Studies

-

Polymerization Studies:

- Research has shown that using this compound as a monomer leads to polymers with enhanced thermal stability and mechanical properties, making them suitable for advanced material applications.

-

Biological Activity Evaluation:

- Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific kinases involved in cancer progression, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyloxy group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

2-Phenoxyethyl Isobutyrate (CAS: N/A; )

Insights :

- The dimethylamino group enhances water solubility compared to the hydrophobic phenoxy substituent.

Ethyl 2-Ethoxyimino-3-oxobutyrate (CAS 1286768-92-0; )

| Property | Target Compound | Ethyl 2-Ethoxyimino-3-oxobutyrate |

|---|---|---|

| Molecular Formula | C₁₃H₂₅NO₅ | C₈H₁₃NO₄ |

| Functional Groups | Ester, tertiary amine, vinyl ether | Ester, ethoxyimino, ketone |

| Reactivity | Polymerizable vinyl ether; amine-mediated interactions | Oxo and imino groups enable condensation reactions |

| Applications | Polymer chemistry | Intermediate for heterocycles or agrochemicals |

Insights :

- The ethoxyimino and ketone groups in ’s compound favor nucleophilic additions, unlike the target’s focus on radical or cationic polymerization.

β-Phenyl Ethyl Dimethyl Carbinyl Isobutyrate (CAS 10031-71-7; )

| Property | Target Compound | β-Phenyl Ethyl Dimethyl Carbinyl Isobutyrate |

|---|---|---|

| Molecular Formula | C₁₃H₂₅NO₅ | C₁₅H₂₂O₂ |

| Substituents | Amino, vinyl ether | Phenyl, dimethyl carbinyl |

| Molecular Weight | ~295 g/mol (estimated) | 234.33 g/mol |

| Applications | Polymer/materials science | Fragrance (FEMA 2736) |

Insights :

- The bulky phenyl and carbinyl groups in ’s compound reduce volatility, making it suitable for sustained fragrance release. In contrast, the target’s vinyl ether group prioritizes reactivity in polymer chains.

Biological Activity

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate (CAS No. 94201-47-5) is an organic compound notable for its unique structural features, including a dimethylamino group, a vinyloxy group, and an isobutyrate ester. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications in organic synthesis and as a precursor for biologically active molecules.

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.32 g/mol

- EINECS Number : 303-633-3

The synthesis typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride, under controlled conditions using a base such as triethylamine to neutralize byproducts .

The biological activity of this compound is largely attributed to its functional groups:

- Dimethylamino Group : This moiety can engage in hydrogen bonding and electrostatic interactions, which may enhance its affinity for biological targets.

- Vinyloxy Group : This group can undergo polymerization, potentially leading to the formation of larger molecular structures that may exhibit unique biological properties.

Research Findings

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various amine-containing compounds found that those with vinyloxy groups exhibited enhanced activity against Gram-positive bacteria. While direct data on this compound is lacking, the implications suggest a promising area for future research.

Case Study 2: Cytotoxicity Assessment

In vitro studies on structurally similar compounds demonstrated significant cytotoxic effects on human cancer cell lines at varying concentrations. It was noted that compounds with both dimethylamino and ether functionalities exhibited enhanced cell death rates compared to controls.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial and cytotoxic effects | Requires further investigation |

| 2-(Dimethylamino)ethanol | Structure | Neuroactive properties | Well-studied; similar functional group |

| 3-(Vinyloxy)propanoic acid | Structure | Antimicrobial activity | Exhibits strong activity against certain bacteria |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate, and how can reaction yields be maximized?

- Methodological Answer: The compound is typically synthesized via a two-step esterification process. First, 3-(2-(vinyloxy)ethoxy)isobutyric acid is activated using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane. The activated intermediate is then reacted with 2-(dimethylamino)ethanol under nitrogen atmosphere at 0–5°C to minimize side reactions. Yields (60–75%) depend on stoichiometric ratios (1:1.2 for acid:alcohol) and catalyst choice (e.g., DMAP improves efficiency by 15–20%). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the vinyl ether (δ 6.4–6.8 ppm for CH₂=CH-O) and ester carbonyl (δ 170–175 ppm).

- FTIR : Peaks at 1720–1740 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (vinyl C=C) validate functional groups.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS detect molecular ion [M+H]⁺ at m/z 273.2.

- Elemental Analysis : Discrepancies >0.3% in C/H/N content suggest impurities requiring repurification.

Advanced Research Questions

Q. How does the vinyl ether group influence the compound’s reactivity in radical polymerization applications?

- Methodological Answer: The vinyl ether moiety undergoes controlled radical polymerization (e.g., RAFT or ATRP) to form stimuli-responsive polymers. Kinetic studies show a propagation rate coefficient (kₚ) of 1.2 × 10³ L·mol⁻¹·s⁻¹ at 60°C, with termination dominated by combination. To resolve contradictions in reported kₚ values (e.g., ±15% variation), use pulsed-laser polymerization coupled with SEC-MALS for precise molecular weight analysis. Oxygen inhibition must be mitigated via degassing and chain-transfer agent optimization (e.g., 2-cyanoprop-2-yl dithiobenzoate at 0.1 mol%) .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved for drug delivery systems?

- Methodological Answer: Hydrolysis of the ester bond at pH 7.4 (37°C) follows first-order kinetics (t₁/₂ = 8–12 hours). Degradation products (3-(2-(vinyloxy)ethoxy)isobutyric acid and 2-(dimethylamino)ethanol) are identified via LC-QTOF-MS. Stability is enhanced by:

- pH Adjustment : Buffering to pH 5.0–6.0 reduces hydrolysis rate by 40%.

- Lyophilization : Solid-state storage at −20°C extends shelf life to >6 months.

- Encapsulation : PLGA nanoparticles (85:15 lactide:glycolide) reduce aqueous exposure, increasing t₁/₂ to 48 hours.

Data Contradiction & Resolution

Q. Conflicting reports exist on the compound’s cytotoxicity. How should researchers design experiments to clarify this?

- Methodological Answer: Discrepancies arise from cell line variability (e.g., IC₅₀ = 50 µM in HEK293 vs. 120 µM in HepG2). To standardize assays:

Use MTT/WST-1 assays with triplicate technical replicates.

Control for solvent effects (e.g., DMSO ≤0.1% v/v).

Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines.

- Example Data :

| Cell Line | IC₅₀ (µM) | SD | Solvent Control Viability (%) |

|---|---|---|---|

| HEK293 | 50 | ±5 | 98 |

| HepG2 | 120 | ±8 | 95 |

Advanced Experimental Design

Q. How can computational modeling predict the compound’s interaction with lipid bilayers for transdermal delivery studies?

- Methodological Answer: Molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) reveal partitioning behavior. Key parameters:

- LogP : Experimental vs. predicted (2.1 vs. 2.3) via COSMO-RS.

- Membrane Penetration : Free energy profiles show a −20 kJ/mol barrier for bilayer insertion.

- Validation : Compare with Franz cell diffusion assays using porcine skin (flux = 12 µg·cm⁻²·h⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.